molecular formula C9H10Cl2O2 B12644503 2-(2,4-Dichlorophenoxy)propan-2-ol CAS No. 93965-10-7

2-(2,4-Dichlorophenoxy)propan-2-ol

Cat. No.: B12644503
CAS No.: 93965-10-7
M. Wt: 221.08 g/mol
InChI Key: FWMAWTRDKYQUNE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O2 It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenoxy)propan-2-ol can be synthesized through the reaction of 2,4-dichlorophenol with propylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the epoxide ring of propylene oxide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of 2,4-dichlorophenol and propylene oxide to a reactor containing a base. The reaction mixture is then heated and stirred to achieve the desired product yield. The product is purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)acetone or 2-(2,4-dichlorophenoxy)acetic acid.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)propan-1-ol or 2-(2,4-dichlorophenoxy)propane.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)acetic acid
  • 2-(2,4-Dichlorophenoxy)ethanol
  • 2-(2,4-Dichlorophenoxy)propane

Uniqueness

2-(2,4-Dichlorophenoxy)propan-2-ol is unique due to its specific structural features, such as the presence of both a dichlorophenoxy group and a secondary alcohol

Properties

CAS No.

93965-10-7

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H10Cl2O2/c1-9(2,12)13-8-4-3-6(10)5-7(8)11/h3-5,12H,1-2H3

InChI Key

FWMAWTRDKYQUNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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